molecular formula C11H15ClN2O6S2 B6142499 3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride CAS No. 1052545-08-0

3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride

Cat. No. B6142499
CAS RN: 1052545-08-0
M. Wt: 370.8 g/mol
InChI Key: ZIMIKHSOWMISKD-UHFFFAOYSA-N
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Description

“3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride” is a chemical compound with the IUPAC name 3-methyl-5-(piperazin-1-ylsulfonyl)thiophene-2,4-dicarboxylic acid . It has a molecular weight of 334.37 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O6S2/c1-6-7(9(14)15)11(20-8(6)10(16)17)21(18,19)13-4-2-12-3-5-13/h12H,2-5H2,1H3,(H,14,15)(H,16,17) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Proteomics Research

3-methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride: is utilized in proteomics research for the study of protein interactions and functions. This compound can be used to modify proteins or peptides to investigate their structure-activity relationships .

Material Science

In material science, this compound’s derivatives are explored for their electrical properties. They are potential candidates for creating new types of organic semiconductors, which are crucial for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

The thiophene moiety in the compound’s structure makes it a good candidate for corrosion inhibitors. These inhibitors are essential in protecting metals and alloys from corrosive processes, which is vital in industrial applications .

Pharmaceutical Development

Thiophene derivatives, including this compound, show promise in the development of new pharmaceuticals. They have been studied for various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Analytical Chemistry

This compound can be used in analytical chemistry as a reagent or a precursor for synthesizing more complex molecules. Its unique structure allows for selective reactions that can be monitored and studied to understand chemical processes .

Chemical Synthesis

In chemical synthesis, this compound serves as a building block for creating a wide range of thiophene derivatives. These derivatives are then used to synthesize compounds with diverse biological activities and properties .

properties

IUPAC Name

3-methyl-5-piperazin-1-ylsulfonylthiophene-2,4-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6S2.ClH/c1-6-7(9(14)15)11(20-8(6)10(16)17)21(18,19)13-4-2-12-3-5-13;/h12H,2-5H2,1H3,(H,14,15)(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMIKHSOWMISKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)S(=O)(=O)N2CCNCC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid hydrochloride

CAS RN

1052545-08-0
Record name 2,4-Thiophenedicarboxylic acid, 3-methyl-5-(1-piperazinylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052545-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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